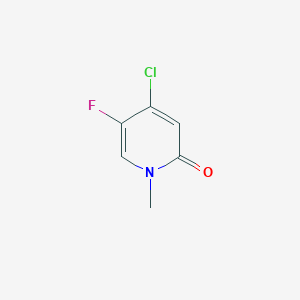
5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico es un compuesto orgánico que presenta un anillo de pirrol sustituido con un grupo dimetilamino y un grupo ácido carboxílico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico generalmente implica los siguientes pasos:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante una síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonilo reacciona con una amina.
Introducción del grupo dimetilamino: El grupo dimetilamino se puede introducir mediante una reacción de sustitución nucleófila utilizando dimetilamina.
Carboxilación: El grupo ácido carboxílico se puede introducir mediante una reacción de carboxilación, a menudo utilizando dióxido de carbono en condiciones de alta presión y temperatura.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. Estos métodos suelen emplear sistemas automatizados para controlar las condiciones de reacción con precisión, asegurando una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución aromática electrófila, particularmente en el grupo dimetilamino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos electrófilos como el bromo o el ácido nítrico.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
El ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para sintetizar compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico implica su interacción con dianas moleculares específicas. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas, mientras que el grupo ácido carboxílico puede formar enlaces covalentes con las moléculas diana. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 5-(3-(dimetilamino)fenil)-2-metil-1H-pirrol-3-carboxílico
- Ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-sulfónico
- Ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-fosfónico
Unicidad
El ácido 5-(3-(dimetilamino)fenil)-3-metil-1H-pirrol-2-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para diseñar moléculas con actividades biológicas y propiedades fisicoquímicas personalizadas.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
5-[3-(dimethylamino)phenyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-12(15-13(9)14(17)18)10-5-4-6-11(8-10)16(2)3/h4-8,15H,1-3H3,(H,17,18) |
Clave InChI |
MEILJHGZQSXLLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CC(=CC=C2)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
![2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)






![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)

![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)

![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)

